

Application Notes and Protocols: Cyclopropanecarboxaldehyde in Pharmaceutical Intermediate Synthesis

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Compound of Interest

Compound Name: Cyclopropanecarboxaldehyde

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Introduction

Cyclopropanecarboxaldehyde, a strained cyclic aldehyde, is a versatile building block in the synthesis of pharmaceutical intermediates. Its unique three-membered ring imparts conformational rigidity and influences electronic properties, making it a valuable synthon for introducing the cyclopropyl moiety into drug candidates. This can lead to improved metabolic stability, enhanced binding affinity, and novel pharmacological profiles. This document provides detailed application notes and protocols for key synthetic transformations involving **cyclopropanecarboxaldehyde** and its derivatives in the preparation of intermediates for antiviral and other therapeutic agents.

Key Applications and Protocols

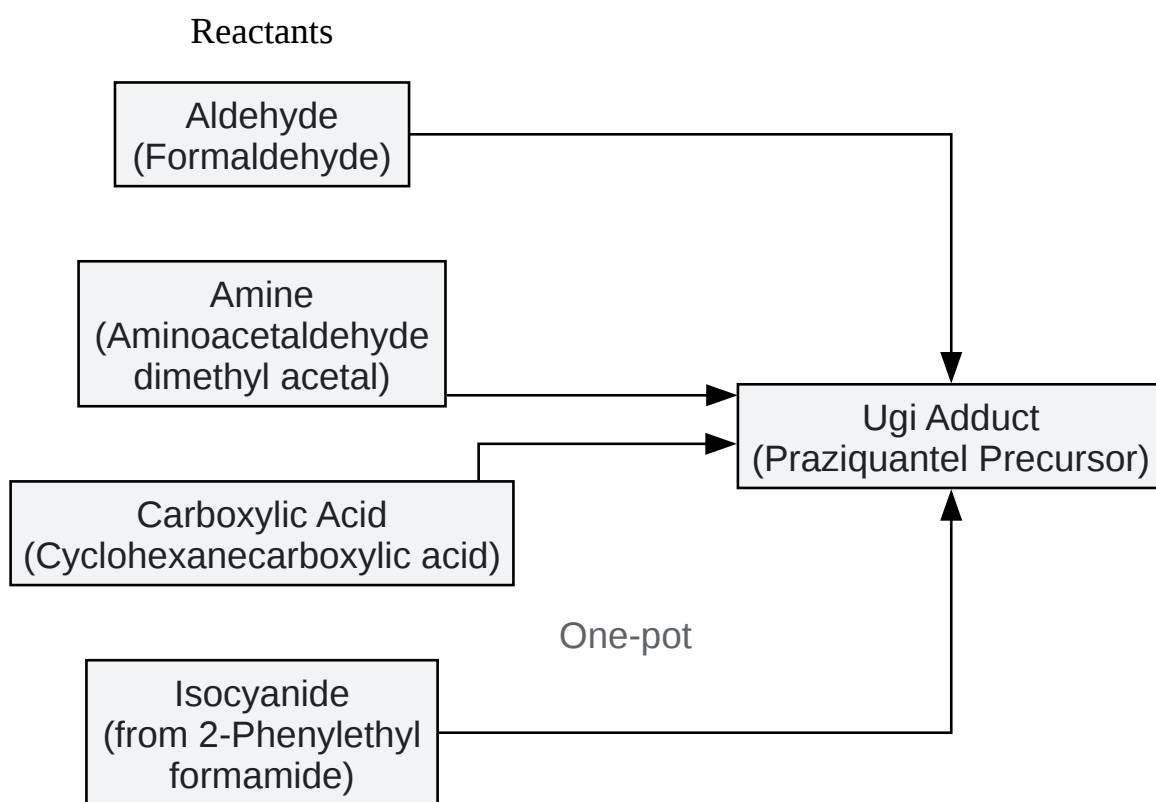
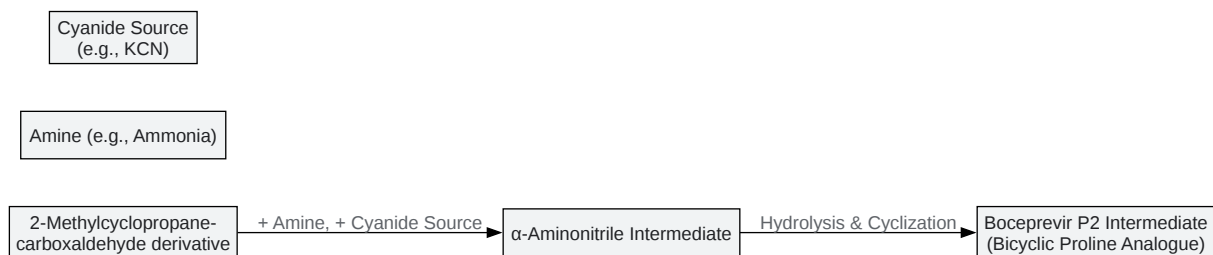
The reactivity of the aldehyde group, combined with the distinct nature of the cyclopropyl ring, allows for a range of synthetic applications, including multicomponent reactions, reductive aminations, and olefination reactions.

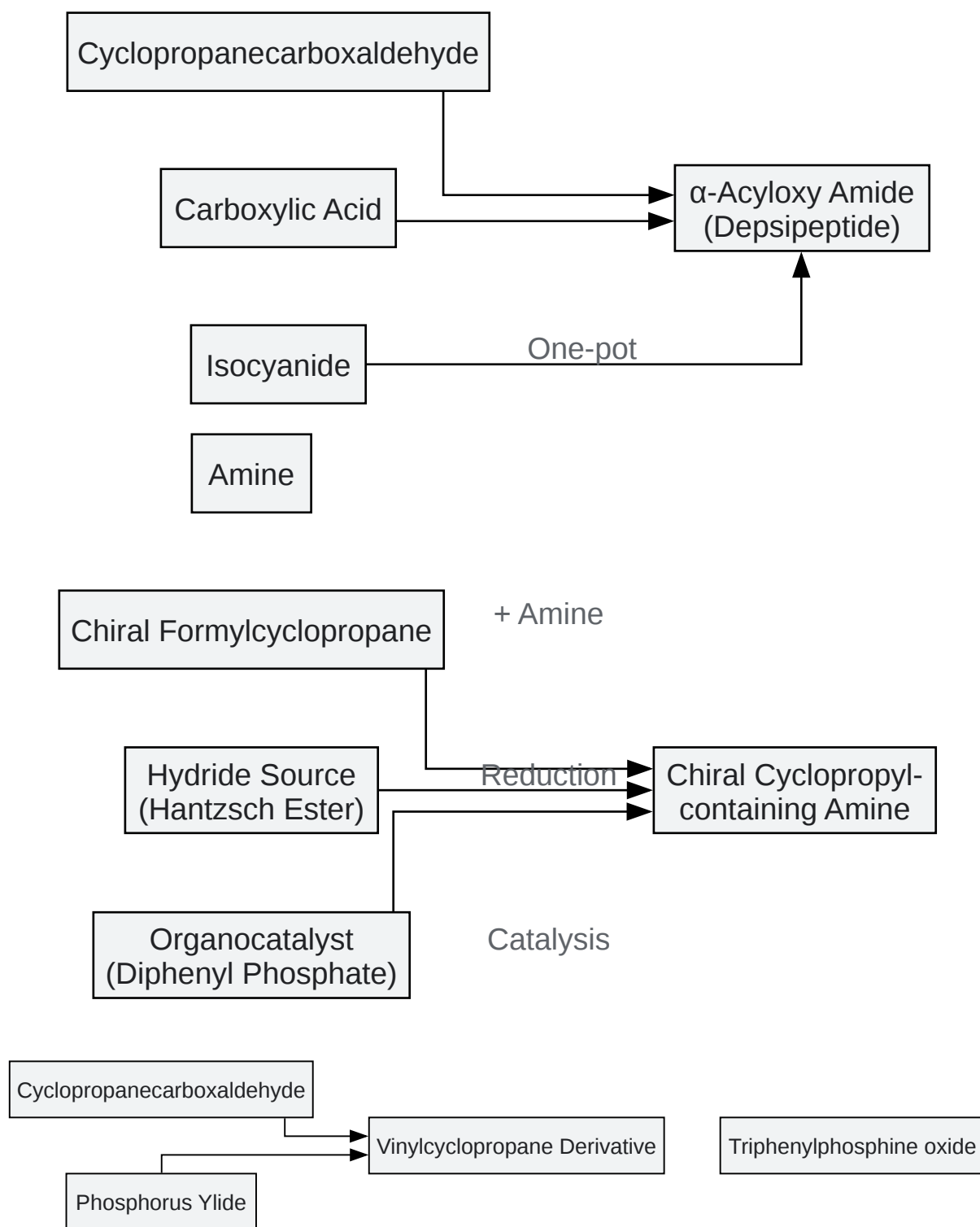
Diastereoselective Strecker Reaction for Antiviral Intermediates

The Strecker reaction, a three-component condensation of an aldehyde, an amine, and a cyanide source, is a powerful method for synthesizing α -aminonitriles, which are precursors to α -amino acids. The use of chiral **cyclopropanecarboxaldehyde** derivatives in diastereoselective Strecker reactions is a key strategy in the synthesis of complex pharmaceutical intermediates, such as the P2 fragment of the Hepatitis C Virus (HCV) NS3/4A protease inhibitor, Boceprevir.^[1]

Application: Synthesis of the P2 fragment of Boceprevir.

Reaction Scheme: A derivative of 2-methylcyclopropane-1-carbaldehyde undergoes a diastereoselective Strecker reaction to form a crucial bicyclic proline analogue intermediate.^[1]





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References

- 1. From Repurposing to Redesign: Optimization of Boceprevir to Highly Potent Inhibitors of the SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
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